1,8-Diazacycloicosane-2,9-dione
Description
However, extensive information is available for 1,8-Diazacyclotetradecane-2,9-dione (CAS RN: 56403-09-9 and 5776-79-4), a 14-membered macrocyclic diketone. This compound has the molecular formula C₁₂H₂₂N₂O₂, a molecular mass of 226.32 g/mol, and is recognized as a pharmaceutical intermediate .
Properties
CAS No. |
84756-43-4 |
|---|---|
Molecular Formula |
C18H34N2O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1,8-diazacycloicosane-2,9-dione |
InChI |
InChI=1S/C18H34N2O2/c21-17-13-9-6-4-2-1-3-5-7-11-15-19-18(22)14-10-8-12-16-20-17/h1-16H2,(H,19,22)(H,20,21) |
InChI Key |
AVFMSQAMZZRAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)NCCCCCC(=O)NCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 1,8-Diazacyclotetradecane-2,9-dione, such as diketone motifs, heterocyclic frameworks, or pharmaceutical relevance:
Table 1: Structural and Functional Comparison
Key Findings :
Macrocyclic vs. Fused-Ring Systems :
- 1,8-Diazacyclotetradecane-2,9-dione’s macrocyclic structure offers flexibility for host-guest interactions, unlike the rigid fused-ring system of benzo[f]indole-4,9-dione derivatives. The latter’s planar aromatic structure enhances DNA intercalation, contributing to anticancer activity .
- Biological Activity : Benzo[f]indole-4,9-dione derivatives (e.g., LACBio1–4) exhibit potent cytotoxicity against TNBC cells (IC₅₀: 2–10 μM) via ROS-mediated apoptosis, whereas 1,8-Diazacyclotetradecane-2,9-dione lacks reported direct therapeutic effects .
The tricyclic 4-azatricyclo compound’s imide group enables thermal stability but limits solubility compared to macrocyclic diketones .
Synthetic Utility :
- 1,8-Diazacyclotetradecane-2,9-dione is synthesized via cyclization of diketone precursors, contrasting with benzo[f]indole-4,9-dione derivatives, which require multistep fusion reactions .
Q & A
Q. How to explore novel applications in interdisciplinary research (e.g., materials science)?
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